Eglumegad hydrochloride

Neuroscience Pharmacology mGluR Agonists

Eglumegad hydrochloride (also known as LY354740 hydrochloride) is a synthetic, conformationally constrained analog of the endogenous neurotransmitter L-glutamate. It is chemically designated as a bicyclo[3.1.0]hexane amino acid derivative and acts as a highly potent and selective orthosteric agonist at the group II metabotropic glutamate receptors, specifically the mGlu2 and mGlu3 subtypes.

Molecular Formula C8H12ClNO4
Molecular Weight 221.64 g/mol
Cat. No. B12377806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEglumegad hydrochloride
Molecular FormulaC8H12ClNO4
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1CC(C2C1C2C(=O)O)(C(=O)O)N.Cl
InChIInChI=1S/C8H11NO4.ClH/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11;/h3-5H,1-2,9H2,(H,10,11)(H,12,13);1H/t3-,4-,5-,8-;/m0./s1
InChIKeyXZLCJPCFWPIGEU-PLFKSMQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eglumegad Hydrochloride (LY354740): A Conformationally Constrained, Potent, and Selective mGlu2/3 Receptor Agonist for Neuroscience Research and Drug Development


Eglumegad hydrochloride (also known as LY354740 hydrochloride) is a synthetic, conformationally constrained analog of the endogenous neurotransmitter L-glutamate [1]. It is chemically designated as a bicyclo[3.1.0]hexane amino acid derivative and acts as a highly potent and selective orthosteric agonist at the group II metabotropic glutamate receptors, specifically the mGlu2 and mGlu3 subtypes [2]. The compound was originally developed by Eli Lilly and Company and has been extensively characterized as a research tool and clinical candidate for the potential treatment of anxiety and other neuropsychiatric disorders [3].

Eglumegad Hydrochloride vs. Generic mGlu2/3 Agonists: Critical Differences in Potency, Selectivity, and Clinical Validation


The group II metabotropic glutamate receptor (mGlu2/3) agonist class contains several research compounds (e.g., LY379268, LY404039) and antagonists (e.g., LY341495). However, these compounds are not interchangeable for research or therapeutic applications due to significant differences in their intrinsic potency, receptor subtype selectivity profiles, pharmacokinetic properties, and the extent of clinical validation. Notably, eglumegad hydrochloride (LY354740) was the first compound in this class to demonstrate clinical proof-of-concept for anxiety disorders, establishing a unique translational benchmark [1]. Furthermore, its specific potency ratio for mGlu2 versus mGlu3 receptors (~5-fold) and its well-defined, albeit limited, oral bioavailability profile necessitate a nuanced understanding of its pharmacology that differs markedly from later-generation analogs [2]. Substituting eglumegad with another group II agonist without accounting for these quantitative differences can lead to irreproducible results in vivo, misinterpretation of functional selectivity, and flawed conclusions in target validation studies.

Eglumegad Hydrochloride: A Quantitative Evidence Guide to Its Differentiated Pharmacology


Eglumegad Hydrochloride (LY354740) vs. LY379268: A Direct Comparison of mGlu2/3 Potency and Subtype Selectivity

Eglumegad hydrochloride (LY354740) demonstrates high potency at human recombinant mGlu2 and mGlu3 receptors, with an EC50 of 5.1 nM and 24.3 nM, respectively, exhibiting an approximately 5-fold selectivity for mGlu2 over mGlu3 [1]. In contrast, the related compound LY379268 shows greater potency at both receptors, with EC50 values of 2.69 nM for mGlu2 and 4.48 nM for mGlu3, and a lower selectivity ratio (~1.7-fold) . This indicates that while LY379268 is a more potent agonist overall, eglumegad offers a distinct, less biased activation profile between the two receptor subtypes, which may be critical for studies dissecting the specific roles of mGlu2 versus mGlu3 in physiology and disease [2].

Neuroscience Pharmacology mGluR Agonists

Superior Selectivity of Eglumegad Hydrochloride Over Other Glutamate Receptors

Eglumegad hydrochloride exhibits exceptional selectivity for group II mGlu receptors (mGlu2/3) with no detectable agonist or antagonist activity at group I (mGlu1a, mGlu5a) or group III (mGlu4, mGlu7) mGlu receptors at concentrations up to 100,000 nM [1]. Furthermore, it shows no appreciable activity at human recombinant AMPA (GluR4) or kainate (GluR6) ionotropic glutamate receptors [1]. While later-generation agonists like LY404039 are also highly selective, they were developed partly to improve upon eglumegad's pharmacokinetic limitations, not necessarily its selectivity profile [2]. This well-defined selectivity profile, established in the earliest studies, makes eglumegad a reliable standard for confirming on-target group II mGluR effects in complex biological systems.

Neuroscience Receptor Selectivity Drug Discovery

Quantified In Vivo Efficacy of Eglumegad Hydrochloride in a Rat Model of Schizophrenia

In a rat model of schizophrenia, eglumegad hydrochloride (LY354740) administered at a dose of 10 mg/kg significantly attenuated the effects of phencyclidine (PCP) on working memory, stereotypy, locomotion, and cortical glutamate efflux [1]. The comparator compound LY379268 has also demonstrated efficacy in reversing PCP-induced behaviors, but at a lower dose of 3 mg/kg [2]. This difference in effective dose is consistent with the ~2-5 fold higher in vitro potency of LY379268, highlighting a predictable in vitro-to-in vivo translation for this chemical series and emphasizing the importance of dose selection based on the specific compound's potency.

Behavioral Pharmacology Schizophrenia In Vivo Pharmacology

Clinical Differentiation: Eglumegad's Validated Anxiolytic Efficacy in Generalized Anxiety Disorder (GAD)

Eglumegad hydrochloride (as its prodrug LY544344) is the only mGlu2/3 agonist to have demonstrated statistically significant efficacy in a randomized, double-blind, placebo-controlled clinical trial for the treatment of Generalized Anxiety Disorder (GAD) [1]. In contrast, the clinical development of the later-generation, more potent agonist pomaglumetad methionil (LY2140023, a prodrug of LY404039) was discontinued after failing to show a significant difference from placebo in Phase III trials for schizophrenia [2]. This distinct clinical outcome establishes a unique, evidence-based rationale for selecting eglumegad as a positive control or reference compound in preclinical research aimed at validating novel mechanisms for the treatment of anxiety and stress-related disorders.

Clinical Trials Anxiety Disorders Psychopharmacology

Impact of Prodrug Strategy on Eglumegad Hydrochloride Oral Bioavailability

Eglumegad hydrochloride has limited intrinsic oral bioavailability, reported as approximately 10% in rats and 45% in dogs [1]. This limitation was addressed by the development of an alanyl prodrug, LY544344, which utilizes the intestinal peptide transporter PEPT1 to enhance absorption, resulting in a 10-fold increase in brain, plasma, and cerebrospinal fluid levels of LY354740 after oral administration [2]. While newer agonists like LY379268 are reported to be brain-penetrant without a prodrug, the explicit, quantitative characterization of eglumegad's prodrug strategy provides a well-understood and controllable system for achieving high systemic and CNS exposures, which may be advantageous for certain experimental designs requiring precise pharmacokinetic control.

Pharmacokinetics Drug Delivery Prodrug

High-Impact Research and Development Applications for Eglumegad Hydrochloride


Validating the Role of mGlu2/3 Receptors in Anxiety and Stress-Related Disorders

Eglumegad hydrochloride, particularly when used with its prodrug LY544344, is the optimal tool compound for preclinical studies aimed at validating mGlu2/3 receptor agonism as a therapeutic strategy for anxiety. Its unique status as the only mGlu2/3 agonist to show clinical proof-of-concept in Generalized Anxiety Disorder (GAD) [1] provides a strong translational rationale. Researchers can use eglumegad as a gold-standard positive control in rodent models of anxiety (e.g., elevated plus maze, fear-potentiated startle) to benchmark the efficacy of novel anxiolytic candidates.

Dissecting mGlu2 vs. mGlu3 Receptor Contributions in Neurophysiology

The distinct ~5-fold selectivity of eglumegad for mGlu2 over mGlu3 [1] makes it a valuable tool for pharmacological dissection studies. By comparing the effects of eglumegad with a more balanced agonist like LY379268 or subtype-selective ligands, researchers can begin to attribute specific physiological or behavioral outcomes to the activation of one receptor subtype over the other. This application is critical for understanding the fundamental neurobiology of the glutamatergic system and for guiding the development of next-generation, subtype-selective drugs.

Investigating Glutamatergic Mechanisms in Schizophrenia Models

Eglumegad hydrochloride provides a well-characterized and quantifiable intervention in animal models of schizophrenia. Its ability to attenuate PCP-induced hyperlocomotion and cognitive deficits at 10 mg/kg i.p. in rats [1] serves as a reliable benchmark for testing novel antipsychotic mechanisms. The extensive body of literature using eglumegad in this context allows for robust cross-study comparisons and meta-analyses, solidifying its role as a cornerstone reference compound in schizophrenia research.

PK/PD Modeling and Brain Penetration Studies

The unique availability of both the parent compound eglumegad hydrochloride (for in vitro and parenteral use) and its high-bioavailability prodrug LY544344 (for oral administration) creates a powerful experimental system for pharmacokinetic/pharmacodynamic (PK/PD) modeling. Researchers can leverage the 10-fold increase in CNS exposure achieved with the prodrug [1] to study the relationship between mGlu2/3 receptor occupancy in the brain and downstream behavioral or physiological effects, providing insights into optimal dosing regimens and target engagement required for therapeutic efficacy.

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